N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide is a compound recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and the treatment of neurological disorders.
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide falls under the category of organic compounds, specifically pyrazole derivatives. It is classified as an allosteric modulator due to its ability to bind to a site distinct from the active site of the receptor, thereby influencing receptor activity indirectly.
The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide typically involves several key steps:
The synthesis often employs palladium-catalyzed cross-coupling techniques, which are critical for constructing complex molecular architectures efficiently. Reaction conditions such as temperature, solvent choice, and catalyst type are optimized to enhance yield and purity.
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide features a pyrazole ring substituted with two phenyl groups and an amide functional group. The general structure can be represented as follows:
Key structural data includes:
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions typical for amides and pyrazoles:
The stability of the compound under different pH conditions and temperatures is crucial for its application in biological systems.
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide acts as a positive allosteric modulator by binding to the mGluR5 receptor at an allosteric site. This binding enhances the receptor's response to glutamate, leading to increased intracellular calcium levels.
In functional assays using cultured rat astrocytes, this compound has demonstrated an effective concentration (EC50) value of approximately 77 nM in potentiating mGluR5-mediated responses .
N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide has potential applications in:
The discovery of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives represents a pivotal advancement in targeting metabotropic glutamate receptor subtype 5 (mGluR5) for neurological disorders. Early mGluR5 modulators like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) were potent negative allosteric modulators (NAMs) but exhibited off-target effects and metabolic instability [3]. This limitation drove the development of amide-based scaffolds, culminating in the identification of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) as the first centrally active positive allosteric modulator (PAM) of mGluR5 [1] [8]. CDPPB demonstrated significant in vivo efficacy, reversing amphetamine-induced locomotor deficits and enhancing hippocampal synaptic plasticity—key phenotypes relevant to schizophrenia and cognitive disorders [7] [8]. Its design marked a strategic shift from alkyne-based antagonists to benzamides capable of fine-tuning glutamate signaling without direct receptor activation [3] .
The transition from alkyne NAMs to amide PAMs involved systematic scaffold hopping and substituent optimization:
Compound | Core Structure | mGluR5 EC₅₀ (nM) | Key Innovations |
---|---|---|---|
MPEP (NAM) | Alkynyl pyridine | 13 ± 1 (Kᵢ) | Prototype allosteric antagonist |
CDPPB (PAM) | Diarylpyrazole | 77 ± 15 | First CNS-penetrant mGluR5 PAM |
VU-1545 (PAM) | Diarylpyrazole | 9.6 ± 1.9 | Ortho-fluoro + para-nitro substitution |
The 1,3-diphenyl-1H-pyrazole scaffold confers unique advantages for CNS therapeutics:
Position | Optimal Substituent | Binding Kᵢ (nM) | Functional EC₅₀ (nM) | Effect vs. CDPPB |
---|---|---|---|---|
Benzamide (para) | Nitro (-NO₂) | 156 ± 29 | 9.6 ± 1.9 | 8-fold improvement |
Benzamide (meta) | Cyano (-CN) | 3,760 ± 430 | 77 ± 15 | Baseline (CDPPB) |
N1-phenyl (ortho) | Fluoro (-F) | 156 ± 29 | 9.6 ± 1.9 | Enhanced affinity |
N1-phenyl (meta) | Chloro (-Cl) | 330 ± 20 | 490 ± 94 | Reduced potency |
Synaptic Plasticity Enhancement: Pyrazolylbenzamide PAMs like CDPPB and VU-29 facilitate both hippocampal LTP and LTD by amplifying mGluR5-dependent signaling. This dual modulation improves spatial learning in the Morris water maze, underscoring therapeutic potential for cognitive disorders [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7